molecular formula C14H13BrN2O3 B13878423 Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate

Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate

Cat. No.: B13878423
M. Wt: 337.17 g/mol
InChI Key: WZFJNBJLSUDYEX-UHFFFAOYSA-N
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Description

Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group attached to the benzoate ring and an amino-bromopyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate involves its interaction with specific molecular targets. The amino and bromopyridinyl groups can interact with enzymes or receptors, modulating their activity. The methoxybenzoate moiety may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-amino-5-chloropyridin-3-yl)-2-methoxybenzoate
  • Methyl 4-(2-amino-5-fluoropyridin-3-yl)-2-methoxybenzoate
  • Methyl 4-(2-amino-5-iodopyridin-3-yl)-2-methoxybenzoate

Uniqueness

Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain enzymes or receptors compared to its chloro, fluoro, or iodo analogs.

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate

InChI

InChI=1S/C14H13BrN2O3/c1-19-12-5-8(3-4-10(12)14(18)20-2)11-6-9(15)7-17-13(11)16/h3-7H,1-2H3,(H2,16,17)

InChI Key

WZFJNBJLSUDYEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N=CC(=C2)Br)N)C(=O)OC

Origin of Product

United States

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